

Synthesis and Purification of 8-Azidooctanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 8-Azidooctanoic Acid

CAS No.: 217180-76-2

Cat. No.: B1446925

[Get Quote](#)

Executive Summary

8-Azidooctanoic acid (CAS: 217180-76-2) is a highly versatile bifunctional aliphatic linker widely utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and bioconjugation via click chemistry[1]. Featuring a terminal carboxylic acid for standard amide coupling and a terminal azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), it serves as a critical building block for modular chemical biology[1][2].

This guide provides a rigorously validated, self-contained protocol for the synthesis, purification, and characterization of **8-azidooctanoic acid**, grounded in mechanistic causality and stringent safety standards.

Mechanistic Rationale & Safety Grounding

The Displacement Mechanism

The synthesis of **8-azidooctanoic acid** relies on a classic bimolecular nucleophilic substitution () reaction. The starting material, 8-bromooctanoic acid, features a primary alkyl bromide that is highly susceptible to nucleophilic attack. Sodium azide () serves as the nucleophile.

Causality in Solvent Selection: The reaction is optimally performed in

-Dimethylformamide (DMF)[3]. As a polar aprotic solvent, DMF strongly solvates the sodium cation (

) while leaving the azide anion (

) relatively unsolvated. This "naked" azide is highly nucleophilic, drastically reducing the activation energy required for the

displacement of the bromide leaving group.

Azide Safety: The "Rule of Six" and C/N Ratio

Organic azides can be thermodynamically unstable and potentially explosive. However, **8-azidooctanoic acid** is remarkably stable and safe to isolate due to its molecular composition, which satisfies two critical safety heuristics[4][5]:

- The Rule of Six: This rule dictates that there must be at least six carbon atoms per energetic functional group (azide) to provide sufficient molecular mass to dissipate energy[5][6]. With 8 carbon atoms, **8-azidooctanoic acid** safely exceeds this threshold.
- The Carbon/Nitrogen (C/N) Ratio: For an azide to be safely isolated and stored in pure form, the ratio of carbon and oxygen atoms to nitrogen atoms must be

[4][5].

- Formula:

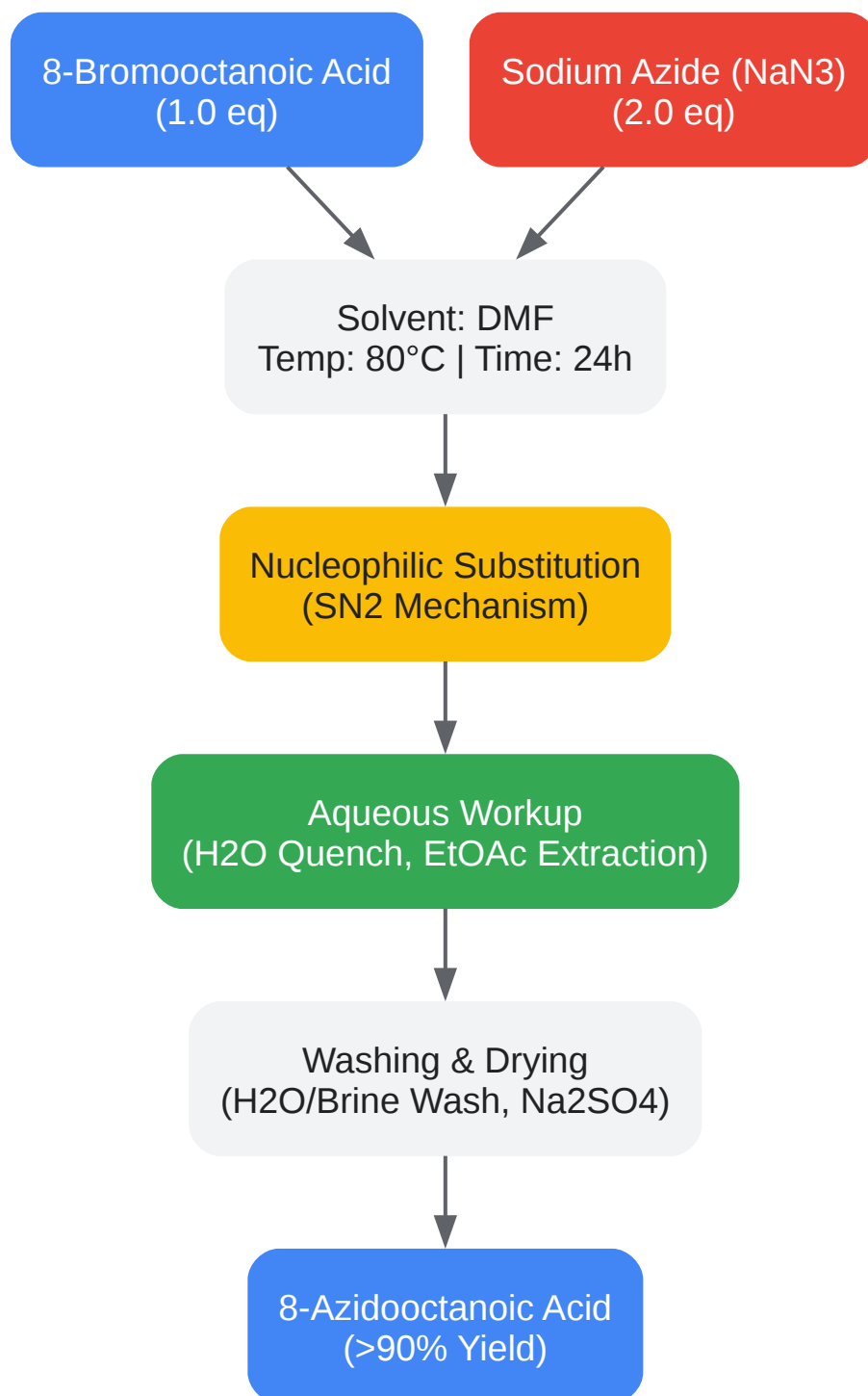
- For **8-azidooctanoic acid** (

):

- Since

, the compound is considered chemically stable for standard benchtop isolation and long-term storage[5].

Experimental Workflow & Methodology



[Click to download full resolution via product page](#)

Caption: Workflow for the SN2 synthesis and extraction of **8-azidooctanoic acid**.

Step-by-Step Synthesis Protocol

Note: Conduct all operations in a well-ventilated fume hood. Never expose sodium azide to strong acids, as this generates highly toxic and explosive hydrazoic acid (

)^[5]^[6].

Reagents:

- 8-Bromooctanoic acid: 1.0 equivalent (e.g., 2.23 g, 10.0 mmol)
- Sodium azide (
): 2.0 equivalents (1.30 g, 20.0 mmol)
- Anhydrous DMF: 20 mL

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 8-bromooctanoic acid (10.0 mmol) and dissolve in 20 mL of anhydrous DMF^[3].
- Azide Addition: Carefully add sodium azide (20.0 mmol) to the stirring solution. The suspension will remain heterogeneous as
 is only partially soluble in DMF.
- Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block^[3]. Stir vigorously for 24 hours. Causality: Elevated temperature ensures complete conversion of the primary bromide, preventing the need for difficult chromatographic separation of starting material and product.
- Quenching: Allow the reaction to cool to room temperature. Dilute the mixture by adding 50 mL of distilled water. Causality: Water halts the reaction and fully dissolves any unreacted

and the sodium bromide (

) byproduct.

Purification via Liquid-Liquid Extraction

Because the product is a free carboxylic acid, saponification is unnecessary[7], and the compound can be purified to near-analytical grade via selective extraction[8].

- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (mL).
- **DMF Removal (Critical Step):** Combine the organic layers. Wash the combined EtOAc layer heavily with distilled water (mL). **Causality:** DMF is highly miscible with water but can partition into EtOAc. Repeated aqueous washing is a self-validating technique to strip DMF from the organic phase, entirely bypassing the need for silica gel chromatography.
- **Final Wash & Drying:** Wash the organic layer once with saturated aqueous sodium chloride (brine, 30 mL) to remove residual water emulsion. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate ().
- **Concentration:** Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C to yield the product as a colorless to pale-yellow oil[9][10].

Characterization & Quality Control

To ensure the integrity of the synthesized linker before downstream integration, it must be validated. The definitive self-validating marker for this protocol is the Infrared (IR) spectrum, which will show a massive, unmistakable asymmetric stretching band near 2092 cm^{-1} corresponding to the

group, alongside the disappearance of the

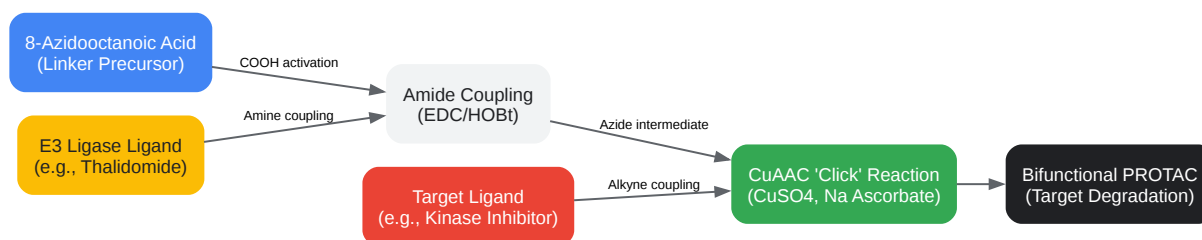
stretch[9].

Quantitative Data Summary

Analytical Method	Expected Value / Description
Appearance	Colorless to pale yellow oil[9][10]
Typical Yield	87% – Quantitative (>95%)[8][9]
H NMR (400 MHz, CDCl ₃)	3.32 (t, Hz, 2H,), 2.43 (t, Hz, 2H,), 1.72–1.91 (m, 2H), 1.55–1.67 (m, 2H), 1.31–1.52 (m, 6H)[9][10]
C NMR (101 MHz, CDCl ₃)	179.9 (), 51.3 (), 33.9, 28.6, 26.3, 24.3[9]
IR (ATR, cm ⁻¹)	2941, 2867 (C-H stretch), 2092 (strong, -N stretch), 1704 (strong, C=O stretch)[9]
HRMS (ESI)	Predicted for : 184.1092

Applications in Advanced Drug Development

Once purified, **8-azidooctanoic acid** acts as a crucial bridging molecule. In PROTAC development, the carboxylic acid terminus is typically activated (e.g., via EDC/HOBt, HATU, or conversion to an NHS ester) and coupled to an amine-bearing E3 ligase ligand (like a thalidomide derivative)[1]. The remaining azide terminus is then "clicked" via CuAAC to an alkyne-bearing target protein ligand (e.g., a kinase inhibitor)[1][10].



[Click to download full resolution via product page](#)

Caption: Integration of **8-azido-octanoic acid** into a PROTAC synthesis pipeline.

This modularity allows medicinal chemists to rapidly screen varying linker lengths and flexibilities by simply swapping **8-azido-octanoic acid** for its shorter (e.g., 6-azido-hexanoic acid) or longer counterparts, optimizing the degradation efficiency of the resulting PROTAC[10].

References

- Supplementary Information (SI) for ChemComm - Synthesis of **8-Azido-octanoic acid**. Royal Society of Chemistry. [3](#)
- Safe Handling of Azides - Technical Support Center. Benchchem. [5](#)
- Targeting Casein Kinase 2 and Histone Deacetylase with a Dual Inhibitor Effectively Reduces Tumor Growth. ACS Publications. [8](#)
- Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization. National Institutes of Health (PMC). [10](#)
- 8-Azido-octanoyl-OSu | Click Chemistry Reagents. MedChemExpress. [1](#)
- European Journal of Medicinal Chemistry - Synthesis of cyanoguanidine-based inhibitors. idUS (University of Seville). [2](#)
- Synthesis and Testing of Novel Polypeptides for Biological Applications. DSpace@MIT. [6](#)
- Histone deacetylase (HDAC) inhibitors targeting prostate tumors and methods of making and using thereof. Google Patents (US9139565B2). [7](#)

- Supporting Information: Synthesis of **8-azidooctanoic acid** and NMR Characterization. ResearchGate. 9

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [idus.us.es](https://www.idus.us.es) [[idus.us.es](https://www.idus.us.es)]
- 3. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. US9139565B2 - Histone deacetylase (HDAC) inhibitors targeting prostate tumors and methods of making and using thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 10. Synthesis and biological evaluation of novel quinolone derivatives dual targeting histone deacetylase and tubulin polymerization as antiproliferative agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Synthesis and Purification of 8-Azidooctanoic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1446925/docs#synthesis-and-purification-of-8-azidooctanoic-acid-a-comprehensive-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)